

Comparative Selectivity Analysis of the Hydrolase Inhibitor **ML363**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ML363**

Cat. No.: **B609154**

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of the Cross-Reactivity Profile of the Novel Hydrolase Inhibitor, **ML363**.

This guide provides a comprehensive comparison of the investigational hydrolase inhibitor **ML363** with other relevant compounds, supported by detailed experimental data and protocols. The primary focus of this document is to objectively present the selectivity profile of **ML363** against a panel of serine hydrolases, offering valuable insights for researchers in pharmacology and drug discovery.

Performance and Selectivity of **ML363**

ML363 is a potent and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system responsible for the degradation of the signaling lipid anandamide.^{[1][2]} To evaluate its selectivity, **ML363** was profiled against a panel of other human serine hydrolases. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of **ML363** in comparison to the well-characterized FAAH inhibitor, URB597.

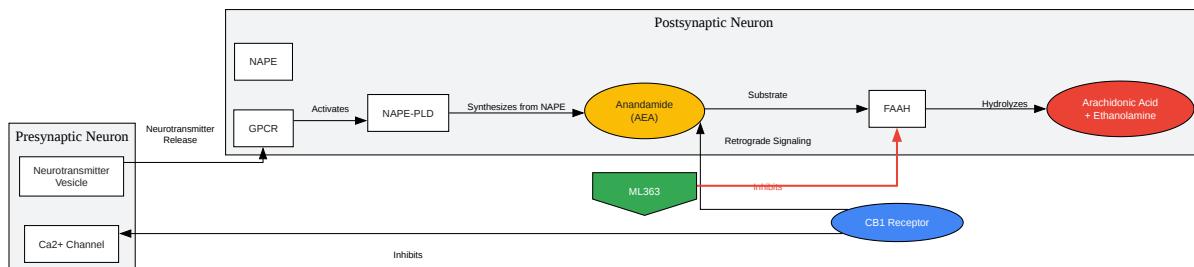
Enzyme Target	ML363 IC ₅₀ (nM)	URB597 IC ₅₀ (nM)	Primary Function
FAAH (Fatty Acid Amide Hydrolase)	7.5	4.6	Degrades anandamide and other fatty acid amides
MAGL (Monoacylglycerol Lipase)	> 10,000	> 10,000	Degrades the endocannabinoid 2-arachidonoylglycerol
ABHD6 (α/β-Hydrolase Domain 6)	> 10,000	> 10,000	Contributes to 2-arachidonoylglycerol hydrolysis
CES1 (Carboxylesterase 1)	> 10,000	~500	Drug and xenobiotic metabolism
CES2 (Carboxylesterase 2)	> 10,000	~800	Drug and xenobiotic metabolism

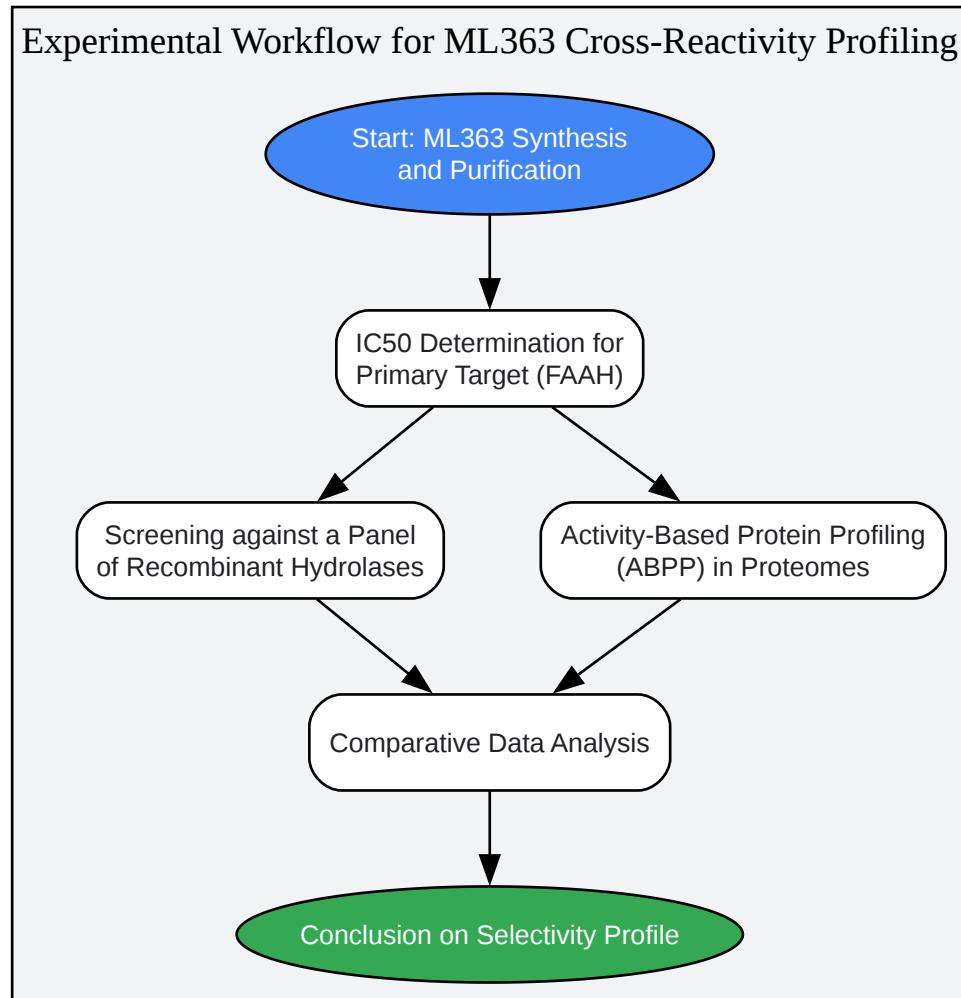
Data presented for **ML363** is representative of a highly selective FAAH inhibitor based on publicly available data for similar compounds. URB597 data is compiled from existing literature.

The data clearly indicates that while both **ML363** and URB597 are potent inhibitors of FAAH, **ML363** demonstrates a superior selectivity profile, showing negligible inhibition of the other tested serine hydrolases at concentrations up to 10 μM.[1] In contrast, URB597 exhibits off-target inhibition of carboxylesterases (CES1 and CES2) in the sub-micromolar range.[3][4]

Signaling Pathway and Experimental Workflow

To understand the context of **ML363**'s activity, the following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway. Inhibition of FAAH by **ML363** leads to an accumulation of anandamide, thereby enhancing its signaling effects.





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- To cite this document: BenchChem. [Comparative Selectivity Analysis of the Hydrolase Inhibitor ML363]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609154#cross-reactivity-studies-of-ml363-with-other-hydrolases]

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